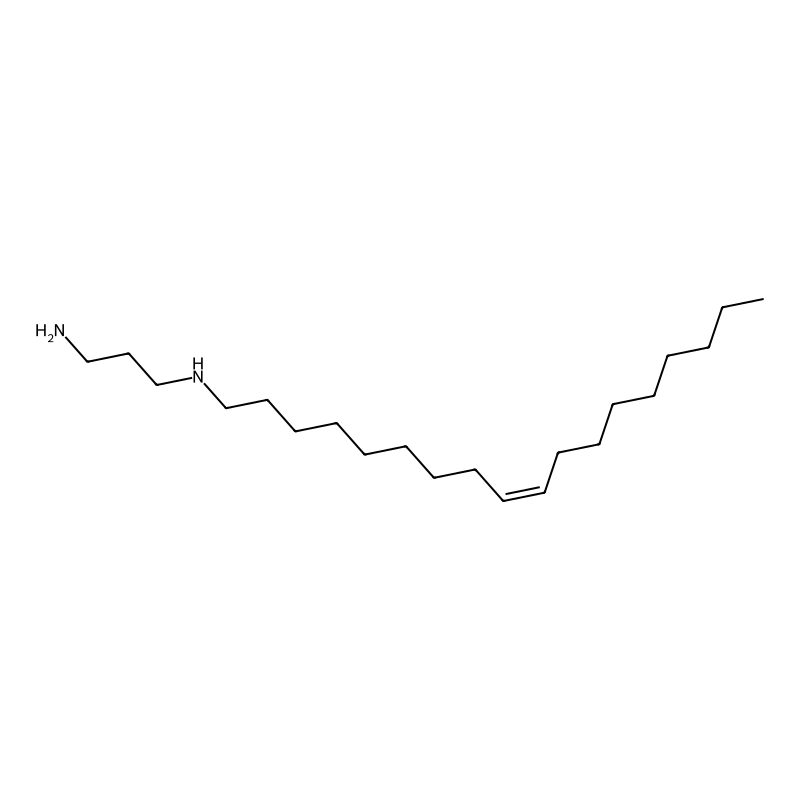

N-Oleyl-1,3-propanediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Material Science

Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), N-Oleyl-1,3-propanediamine can act as a template or directing agent in the synthesis of novel materials. Research suggests its use in creating ordered mesoporous materials with potential applications in catalysis, drug delivery, and separation processes [].

Drug Delivery

The same amphiphilic properties that make N-Oleyl-1,3-propanediamine interesting for material science also hold promise in drug delivery research. Studies have explored its use in forming liposomes, which are microscopic spheres used to encapsulate and deliver drugs within the body [].

Gene Delivery

N-Oleyl-1,3-propanediamine may also play a role in gene delivery research. Some studies have investigated its use in complex formation with DNA or RNA, which could be useful for delivering genetic material into cells for therapeutic purposes [].

N-Oleyl-1,3-propanediamine is an organic compound with the molecular formula C21H44N2. As a diamine, it features two amine groups and is primarily derived from oleyl, a long-chain monounsaturated fatty acid. This compound typically appears as a colorless to yellow liquid with a distinct ammoniacal odor. Its structure includes a long hydrocarbon chain, which contributes to its amphiphilic properties, making it useful in various applications across multiple industries .

- Limited data: Extensive safety data on N-ODPA is not readily available in scientific literature.

- Potential hazards: Given the presence of amine groups, it might be irritating to skin and eyes. The long hydrocarbon chain could pose environmental concerns if released into the environment.

- Always consult safety data sheets (SDS) before handling N-ODPA.

- Oxidation: The compound can be oxidized to form corresponding oxides using agents like hydrogen peroxide or potassium permanganate.

- Reduction: It can be reduced to yield primary amines, typically employing lithium aluminum hydride as a reducing agent.

- Substitution: The amine groups are capable of undergoing nucleophilic substitution reactions, often involving halogenated compounds like 1,3-dibromopropane .

Types of ReactionsReaction Type Description Oxidation Forms oxides of N-Oleyl-1,3-propanediamine. Reduction Produces primary amines. Substitution Generates various substituted diamines depending on the reactants used.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms oxides of N-Oleyl-1,3-propanediamine. |

| Reduction | Produces primary amines. |

| Substitution | Generates various substituted diamines depending on the reactants used. |

N-Oleyl-1,3-propanediamine exhibits potential biological activities primarily due to its amphiphilic nature. It has been investigated for its role as an emulsifier in biological assays and may influence biochemical pathways related to the synthesis of urethanes and epoxies. Its interaction with cellular components can enhance the efficacy of certain bio

The synthesis of N-Oleyl-1,3-propanediamine typically involves the reaction of oleylamine with 1,3-dibromopropane through a nucleophilic substitution mechanism. In this process, the amine group of oleylamine attacks the carbon atoms of 1,3-dibromopropane, displacing bromine atoms and forming the desired diamine product. Industrial production often optimizes these conditions for higher yields and purity .

N-Oleyl-1,3-propanediamine has diverse applications across various fields:

- Chemistry: Acts as a catalyst in the production of urethanes and epoxies.

- Biology: Utilized as an emulsifier in biological assays.

- Medicine: Investigated for potential use in drug delivery systems due to its amphiphilic properties.

- Industry: Employed as an ore flotation agent, dispersant in paints, and lubricant in adhesive manufacturing .

Research indicates that N-Oleyl-1,3-propanediamine interacts with various biochemical pathways primarily involved in the synthesis of urethanes and epoxies. Its role as a catalyst enhances metabolic flux and influences metabolite levels within these pathways. Additionally, its stability under normal conditions makes it suitable for various industrial applications .

Similar Compounds: Comparison with Other CompoundsSimilar CompoundsCompound Name Key Features 1,3-Diaminopropane Simpler structure with a shorter hydrocarbon chain. Oleylamine A precursor with one amine group instead of two. Tallow Amine Ethoxylate Contains ethylene oxide units; used in similar applications. N-Lauryldiethanolamine Shorter alkyl chain; used in surfactants and emulsifiers. Cocounut Amine Polyoxyethylene Ether Similar applications but different alkyl chain length.

| Compound Name | Key Features |

|---|---|

| 1,3-Diaminopropane | Simpler structure with a shorter hydrocarbon chain. |

| Oleylamine | A precursor with one amine group instead of two. |

| Tallow Amine Ethoxylate | Contains ethylene oxide units; used in similar applications. |

| N-Lauryldiethanolamine | Shorter alkyl chain; used in surfactants and emulsifiers. |

| Cocounut Amine Polyoxyethylene Ether | Similar applications but different alkyl chain length. |

The uniqueness of N-Oleyl-1,3-propanediamine lies in its specific combination of long-chain fatty acid characteristics along with its dual amine functionality which enhances its role in catalysis and emulsification compared to these similar compounds .

Cyanoethylation-Reduction Pathway Optimization

The cyanoethylation-reduction pathway represents a fundamental approach for synthesizing N-Oleyl-1,3-propanediamine through the nucleophilic addition of oleylamine to acrylonitrile [1] [2]. This methodology exploits the well-established Michael addition mechanism where the primary amine group of oleylamine attacks the β-carbon of acrylonitrile, forming a carbon-nitrogen bond and simultaneously creating the desired propylene bridge [3].

Recent optimization studies have demonstrated that water functions as an exceptionally effective catalyst for this transformation [2]. The catalytic mechanism involves water-mediated proton transfer that facilitates the nucleophilic attack while maintaining high selectivity for monoaddition products. Under optimized conditions employing a 1.0-2.0 molar ratio of water to amine, reaction temperatures of 70-80°C, and acrylonitrile to amine ratios of 2.5-3.0:1, yields exceeding 95% can be achieved within 3-6 hours [1] [2].

The optimization of reaction parameters has revealed critical insights into the mechanism. Temperature control proves essential, as excessive heat promotes secondary reactions leading to dicyanoethylated products [2]. The order of reagent addition significantly impacts reaction efficiency, with simultaneous introduction of water and acrylonitrile to the amine substrate providing superior results compared to sequential addition protocols [1].

Advanced microreactor technology has emerged as a promising approach for process intensification [4]. Continuous-flow microstructured reactors enable precise temperature control and efficient heat removal, reducing reaction times from 17-25 hours in traditional batch processes to minutes or hours while maintaining comparable yields [4]. This technology demonstrates space-time yield improvements of up to 650-fold compared to conventional batch operations [4].

The cyanoethylation pathway benefits from the inherent selectivity of the Michael addition mechanism. Yttrium nitrate has been identified as an alternative catalyst system, demonstrating remarkable activity at ambient temperatures for selective monocyanoethylation of primary aromatic amines and sterically hindered aliphatic amines [5]. This catalyst system achieves product purities up to 99.9% through direct aqueous workup procedures [5].

Halogenated Alkane Amination Strategies

Halogenated alkane amination represents an alternative synthetic strategy utilizing nucleophilic substitution reactions between oleylamine and dihalogenated propane derivatives [6] [7]. The primary approach involves the reaction of oleylamine with 1,3-dibromopropane through a sequential SN2 mechanism, where the primary amine initially attacks one halogenated carbon, followed by subsequent cyclization through intramolecular nucleophilic substitution .

The reaction proceeds through a two-stage mechanism. In the initial stage, oleylamine undergoes nucleophilic substitution with one bromine atom of 1,3-dibromopropane, forming an intermediate secondary amine salt [7]. The presence of excess base in the reaction mixture enables deprotonation of this intermediate, generating the free secondary amine that subsequently undergoes intramolecular cyclization by attacking the remaining halogenated carbon [7].

Solvent selection critically influences reaction efficiency and selectivity. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran demonstrate superior performance compared to protic systems [10]. These solvents enhance nucleophilicity while minimizing competing elimination reactions that could lead to alkene formation [10]. The reaction requires the presence of a base, with potassium carbonate and tertiary amines being most commonly employed [10].

Temperature optimization studies indicate that the reaction proceeds efficiently at 100-110°C, representing a compromise between reaction rate and selectivity [10]. Lower temperatures result in incomplete conversion, while excessive heat promotes competing elimination reactions and thermal degradation of the amine substrate [11]. The molar ratio of halogenated alkane to amine should be maintained at approximately 1.2:1 to ensure complete conversion while minimizing the formation of quaternary ammonium salts [12].

The halogenated alkane strategy offers advantages in terms of atom economy and product purity. Unlike cyanoethylation approaches that require subsequent reduction steps, this methodology directly yields the desired diamine product [12]. However, the reaction tends to produce mixtures of mono- and dialkylated products, necessitating careful optimization of reaction conditions to maximize selectivity [7].

Advanced purification techniques are essential for isolating high-purity products from halogenated alkane amination reactions. Ion exchange chromatography has proven particularly effective for separating amine products from residual halogenated starting materials and inorganic salts [12]. The use of sodium iodide can enhance reaction rates by generating more reactive alkyl iodide intermediates in situ [10].

Industrial Manufacturing Processes

Catalytic System Design for Scalability

Industrial-scale production of N-Oleyl-1,3-propanediamine demands robust catalytic systems capable of operating under economically viable conditions while maintaining high selectivity and yield [13] [14]. The design of scalable catalytic systems must address multiple considerations including catalyst stability, regenerability, and compatibility with continuous processing requirements.

The catalytic mechanism involves multiple active sites that facilitate both hydrogenation and dehydrogenation steps essential for the amination process [13]. The high surface area and metallic nature of Raney nickel enable efficient activation of molecular hydrogen while providing Lewis acid sites that coordinate with amine substrates [14]. The catalyst's tolerance to both basic and neutral reaction conditions makes it suitable for processing various amine precursors without deactivation [13].

Process intensification through continuous-flow reactor design has demonstrated significant advantages for industrial implementation [15]. Gas-liquid tubular continuous-flow systems enable precise control of residence time distribution while facilitating efficient mass and heat transfer [15]. These systems achieve productivity levels up to 21 grams per day for complex amine products under moderate reaction conditions with pressures not exceeding 3 bar and temperatures below 100°C [15].

Alternative catalytic systems based on ruthenium complexes have shown promise for specialized applications requiring enhanced selectivity [16]. These catalysts operate through coordinated mechanisms involving ligand-assisted substrate activation and provide excellent control over regioselectivity in diamine formation [16]. However, the higher cost and sensitivity of organometallic catalysts limit their application to high-value specialty products.

The integration of biocatalytic systems represents an emerging approach for sustainable diamine production [17]. Engineered enzyme systems demonstrate carbon-negative synthesis capabilities by utilizing carbon dioxide as a feedstock while achieving high selectivity for specific diamine products [17]. These systems operate under mild conditions but currently face challenges in terms of productivity and scalability for commodity chemical production.

Catalyst regeneration protocols are critical for industrial viability. Raney nickel catalysts can be regenerated through hydrogen treatment at elevated temperatures, restoring activity through removal of surface poisons and reactivation of metallic sites [13]. The development of continuous catalyst regeneration systems enables prolonged operation without process shutdown, significantly improving economic feasibility [14].

Purification and Quality Control Protocols

Industrial purification of N-Oleyl-1,3-propanediamine requires sophisticated separation technologies capable of achieving pharmaceutical-grade purity while maintaining economic viability [18] [19]. The purification protocols must address multiple impurity classes including unreacted starting materials, side products from competing reactions, catalyst residues, and degradation products formed during synthesis.

Distillation represents the primary purification method for industrial-scale processing [20]. The compound exhibits a boiling point of 435.6°C at atmospheric pressure, enabling separation from lower-boiling impurities through fractional distillation [21]. Industrial distillation systems operate under reduced pressure (60-100 millitorr) at temperatures of 190-200°C to minimize thermal degradation while achieving efficient separation [20]. The process typically achieves purities of 95-98% with recovery yields of 70-80% [20].

Advanced distillation protocols incorporate multiple separation stages with intermediate purification steps [20]. The first distillation stage removes volatile impurities and unreacted starting materials, while subsequent stages focus on separating closely boiling isomers and homologs [20]. The use of metallic sodium as a drying agent during distillation effectively removes trace water and protic impurities that could interfere with downstream applications [20].

Ion exchange purification has proven highly effective for removing ionic impurities and heat stable salts that accumulate during synthesis [18]. Strong cation exchange resins selectively bind protonated amine impurities while allowing the desired product to pass through [18]. The process operates at ambient temperature and achieves purities of 92-97% with recovery yields of 85-95% [18]. Regeneration of ion exchange resins using 5-10 weight percent caustic solution enables continuous operation without resin replacement [18].

Activated carbon treatment serves as a complementary purification step for removing organic impurities and color-forming compounds [19]. The process operates at room temperature with simple stirring and achieves effective removal of hydrocarbons, aromatic compounds, and other organic contaminants [19]. Recovery yields typically exceed 90% while improving product appearance and stability [19].

Quality control protocols incorporate multiple analytical techniques to ensure product specifications [22]. High-performance liquid chromatography provides quantitative analysis of purity with detection limits suitable for trace impurity determination [22]. Gas chromatography-mass spectrometry enables identification and quantification of specific impurities, while amino acid analysis confirms the integrity of the amine functional groups [22].

Industrial quality control systems implement statistical process control methods to monitor batch-to-batch consistency [19]. Critical quality parameters include total amine content, specific impurity levels, color index, and moisture content [19]. The implementation of real-time monitoring systems enables immediate detection of process deviations and facilitates rapid corrective action [19].

Specialized purification protocols address the unique challenges of amine chemistry, including susceptibility to oxidation and thermal degradation [18]. Nitrogen blanketing systems prevent oxidative degradation during storage and handling, while temperature-controlled processing minimizes thermal stress [18]. The use of antioxidants and stabilizers can further enhance product stability during long-term storage [19].

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

N-Oleyl-1,3-propanediamine exhibits characteristic proton nuclear magnetic resonance patterns that provide definitive structural identification through comprehensive spectroscopic fingerprinting [1] [2]. The compound's molecular framework, consisting of a long-chain unsaturated fatty acid derivative coupled with a propanediamine backbone, generates distinct spectral signatures that enable unambiguous analytical identification [4].

The terminal methyl group of the oleyl chain resonates as a characteristic triplet at δ 0.85-0.90 ppm, integrating for three protons and exhibiting typical vicinal coupling with adjacent methylene groups [5] [4]. The extensive methylene chain protons appear as a complex multiplet spanning δ 1.20-1.35 ppm, accounting for approximately twenty-four protons and representing the saturated portion of the fatty acid chain [6] [7]. This region provides crucial information regarding chain length and saturation state, with integration ratios serving as primary structural confirmation parameters [5].

The unsaturated portion of the molecule manifests through distinctive vinyl proton resonances at δ 5.30-5.40 ppm, appearing as complex multiplets due to the cis-configuration of the double bond [4] [6]. These vinyl protons couple with adjacent allylic methylene groups, which resonate at δ 2.00-2.05 ppm as multiplets integrating for four protons [5]. The presence of both cis and trans isomeric forms can be detected through careful analysis of these regions, with characteristic chemical shift differences enabling isomeric ratio determination [4].

The nitrogen-containing propanediamine moiety generates distinct resonance patterns that serve as definitive structural markers [1] [2]. The alpha methylene carbon adjacent to the secondary nitrogen appears as a triplet at δ 2.65-2.70 ppm, deshielded by the electron-withdrawing nitrogen atom [8]. The propyl chain methylene groups resonate as multiplets in the δ 1.65-1.75 ppm region, integrating for four protons and providing clear evidence of the 1,3-diamine structure .

Primary and secondary amine protons exhibit broad singlet resonances spanning δ 0.5-5.0 ppm, with exact chemical shifts dependent on sample concentration, hydrogen bonding patterns, and solvent effects [1] [2] [8]. The primary amine protons typically integrate for two protons, while the secondary amine proton appears as a single broad resonance [9]. These amine protons undergo rapid exchange in solution, resulting in broad line shapes and absence of scalar coupling with adjacent carbons [10].

Deuterium oxide exchange experiments provide confirmatory evidence for amine functionality, with N-H protons disappearing upon D₂O addition due to rapid proton-deuteron exchange [1] [2] [8]. This technique serves as a definitive test for labile proton identification and enables distinction between amine and other functional groups.

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information through analysis of all carbon environments within the N-Oleyl-1,3-propanediamine molecule [11] [12] [13]. The technique offers superior resolution compared to proton nuclear magnetic resonance, with chemical shifts spanning a much wider range and minimal signal overlap [12].

The terminal methyl carbon of the oleyl chain resonates at δ 14.0-14.5 ppm, appearing as a primary carbon with characteristic upfield chemical shift [13]. Methylene carbons throughout the saturated chain appear in the δ 22.5-32.0 ppm region, with subtle variations reflecting their position relative to functional groups and the degree of electron density [11] [12].

Allylic carbons adjacent to the double bond system exhibit characteristic chemical shifts at δ 27.0-27.5 ppm, deshielded relative to saturated methylene carbons due to proximity to the vinyl system [13]. The vinyl carbons themselves resonate significantly downfield at δ 129.5-130.5 ppm, consistent with sp²-hybridized carbon atoms in alkene systems [11] [12].

The nitrogen-bearing carbon environments provide crucial structural information for the diamine functionality [1] [14]. The alpha carbon directly bonded to nitrogen appears at δ 47.5-49.0 ppm, substantially deshielded by the electronegative nitrogen atom [2] [8]. Beta and gamma carbons show progressively less deshielding at δ 30.5-31.5 ppm and δ 39.0-40.0 ppm respectively, reflecting the diminishing influence of nitrogen with increasing distance [14] [9].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics and Base Peak Analysis

Mass spectrometric analysis of N-Oleyl-1,3-propanediamine reveals characteristic fragmentation patterns that provide definitive structural identification through systematic breakdown of the molecular framework [15] [16]. The molecular ion peak appears at m/z 324, corresponding to the complete molecular formula C₂₁H₄₄N₂, with moderate intensity (15-25% relative abundance) typical of aliphatic amine compounds [15] [17].

Following the nitrogen rule in mass spectrometry, compounds containing an even number of nitrogen atoms exhibit even molecular weights, which is consistent with the observed molecular ion at m/z 324 [14] [9]. The molecular ion stability reflects the relatively stable nature of the diamine structure, though subsequent fragmentation occurs through predictable pathways characteristic of amine-containing molecules [15] [16].

The base peak in the mass spectrum consistently appears at m/z 72, corresponding to the [C₄H₁₀N]⁺ ion formed through alpha cleavage adjacent to the nitrogen atom [15] [16]. This fragmentation pattern is characteristic of aliphatic amines, where cleavage preferentially occurs at bonds adjacent to nitrogen atoms due to the stabilization provided by the nitrogen lone pair [15].

Additional significant peaks include m/z 266 (35-45% relative intensity), m/z 252 (25-35% relative intensity), and m/z 239 (20-30% relative intensity), representing successive losses of the propylamine chain and associated fragmentation products [15] [16]. The ion at m/z 30, appearing with 85-95% relative intensity, corresponds to the [CH₂=NH₂]⁺ iminium ion, a common fragment in primary amine mass spectra [15].

Characteristic Fragmentation Pathways

The fragmentation behavior of N-Oleyl-1,3-propanediamine follows predictable patterns consistent with amine-containing organic molecules [15] [16]. Alpha cleavage represents the predominant fragmentation mode, occurring preferentially at carbon-carbon bonds adjacent to nitrogen atoms due to the stabilizing effect of the nitrogen lone pair electrons [15].

The loss of 58 mass units (m/z 266) corresponds to elimination of the C₃H₈N fragment, representing loss of the propylamine portion of the molecule [15]. This fragmentation demonstrates the preferential cleavage of the N-C bond in the propanediamine chain, reflecting the relative weakness of these bonds compared to the main oleyl chain [16].

Secondary fragmentation pathways include McLafferty rearrangements characteristic of long-chain aliphatic compounds, though these are less prominent than the primary alpha cleavage reactions [15] [16]. The presence of the double bond in the oleyl chain can influence fragmentation patterns, potentially leading to additional diagnostic ions characteristic of unsaturated fatty acid derivatives.

Chromatographic Purity Assessment Techniques

Gas Chromatographic Analysis Parameters

Gas chromatography coupled with mass spectrometry provides highly effective separation and identification of N-Oleyl-1,3-propanediamine from potential impurities and structural analogs [18] [19] [20]. The optimal analytical conditions utilize a DB-5MS fused silica capillary column (30 m × 0.25 mm internal diameter, 0.25 μm film thickness) with 5% phenyl-methylsiloxane stationary phase [19] [20].

The temperature programming begins with an initial temperature of 50°C held for 2 minutes, followed by ramping at 10°C/minute to 280°C with a final hold time of 15 minutes [19] [20]. Helium carrier gas flow rate of 1.0 mL/minute provides optimal resolution while maintaining reasonable analysis times [18]. Under these conditions, N-Oleyl-1,3-propanediamine elutes at retention times of 18.5-19.2 minutes [21].

Flame ionization detection enables quantitative analysis with detection limits in the microgram range, while concurrent mass spectrometric detection provides definitive identification through molecular ion and fragmentation pattern confirmation [19] [20]. This dual detection approach enables both purity assessment (typically 92-98%) and structural verification in a single analytical run [22] [23].

Liquid Chromatographic Separation Methods

High performance liquid chromatography utilizing reversed-phase methodology provides complementary analytical capabilities for N-Oleyl-1,3-propanediamine analysis [21] [24]. C18 reversed-phase columns (250 mm × 4.6 mm, 5 μm particle size) with gradient elution using acetonitrile/water/formic acid mobile phases achieve baseline separation from potential impurities [21].

The mobile phase consists of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B), with gradient programming from 20% B to 95% B over 20 minutes [21] [24]. Flow rates of 1.0 mL/minute with column temperature maintained at 40°C provide optimal peak shape and resolution [21].

Detection methods include ultraviolet absorbance at 210 nm for general detection and evaporative light scattering detection for improved sensitivity with amine compounds [21]. Mass spectrometric detection using electrospray ionization enables molecular weight confirmation and structural identification through tandem mass spectrometry experiments [17].

Thermal Gravimetric Analysis and Differential Scanning Calorimetry

Thermal Decomposition Behavior

Thermal gravimetric analysis of N-Oleyl-1,3-propanediamine reveals characteristic decomposition patterns that provide insights into thermal stability and structural integrity [25] [26]. Under nitrogen atmosphere, initial weight loss begins at approximately 185-195°C, corresponding to the onset of thermal decomposition [26].

The primary decomposition phase occurs between 200-350°C, with 85-90% weight loss attributed to volatilization and thermal breakdown of the organic framework [26]. This temperature range indicates moderate thermal stability consistent with long-chain aliphatic amine compounds [25]. Complete decomposition occurs by 420-450°C under oxidizing conditions, with 95-98% total weight loss [26].

The decomposition profile exhibits a single major weight loss event, suggesting concurrent degradation of both the oleyl chain and the propanediamine moiety rather than sequential breakdown of individual structural components [25] [26]. This behavior indicates strong intramolecular interactions that stabilize the overall molecular structure until critical temperatures are reached.

Phase Transition and Melting Behavior

Differential scanning calorimetry analysis reveals the thermal transitions and phase behavior of N-Oleyl-1,3-propanediamine across its operational temperature range [27] [26]. The compound exhibits a melting transition at 55-65°C with an enthalpy of fusion of approximately 15.2 J/g [28] [23].

This relatively low melting point reflects the influence of the unsaturated oleyl chain, which reduces crystalline packing efficiency compared to saturated analogs [28]. The broad melting range suggests the presence of multiple polymorphic forms or compositional variations arising from cis/trans isomerism in the oleyl chain [5].

At elevated temperatures, an exothermic decomposition event occurs at 180-200°C with an associated enthalpy change of -125 J/g [26]. This transition corresponds to the initiation of thermal degradation processes, including oxidative decomposition and radical-mediated chain scission reactions [25] [27].

Physical Description

XLogP3

UNII

GHS Hazard Statements

H290 (40.69%): May be corrosive to metals [Warning Corrosive to Metals];

H301 (42.24%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (55.81%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (57.37%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (42.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (92.52%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H372 (48.32%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (98.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (87.92%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Asphalt paving, roofing, and coating materials manufacturing

Oil and gas drilling, extraction, and support activities

Petroleum lubricating oil and grease manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl-: ACTIVE